Cas no 19914-20-6 (Enniatin B1)

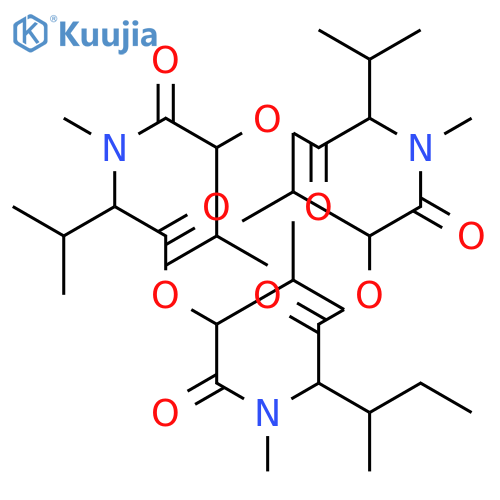

Enniatin B1 structure

商品名:Enniatin B1

Enniatin B1 化学的及び物理的性質

名前と識別子

-

- Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl]

- 3-(butan-2-yl)-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- Enniatin B1

- 2-(N-Methyl-L-isoleucine)enniatin B

- 3-Butan-2-yl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- Q27280257

- Cyclo((2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl)

- I1MZD05X9S

- 19914-20-6

- (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- DTXSID70891861

- NS00094906

- Enniatin B1 Solution in Acetonitrile, 100ug/mL

- AKOS040740781

- UNII-I1MZD05X9S

- CHEMBL446318

- J-012868

- 1ST001561

- BE162723

- 1ST001561-100A

- HY-N3807

- CS-0024255

- DA-52908

- DTXCID601031282

- (3S,6R,9S,12R,15S,18R)-3-((2S)-butan-2-yl)-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- 3-(butan-2-yl)-4,10,16-trimethyl-6,9,12,15,18-pentakis(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- G13843

- 2,8,14-Triaza-2,8,14-trimethyl-15-(methylpropyl)-5,11,17-trioxa-3,6,9,12,18-pentakis(methylethyl)cyclooctadecane-1,4,7,10,13,16-hexaone

-

- インチ: InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1

- InChIKey: UQCSETXJXJTMKO-UMURLBKASA-N

- ほほえんだ: CC[C@H](C)[C@H]1C(=O)O[C@H](C(C)C)C(=O)N(C)[C@@H](C(C)C)C(=O)O[C@H](C(C)C)C(=O)N(C)[C@@H](C(C)C)C(=O)O[C@H](C(C)C)C(=O)N1C

計算された属性

- せいみつぶんしりょう: 653.42537

- どういたいしつりょう: 653.425131

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 12

- 重原子数: 46

- 回転可能化学結合数: 7

- 複雑さ: 1100

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 7

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.9

- トポロジー分子極性表面積: 140

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.0±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 833.8±65.0 °C at 760 mmHg

- フラッシュポイント: 458°C

- 屈折率: 1.46

- ようかいど: DMSO: soluble10mg/mL

- PSA: 139.83

- LogP: 3.35620

- じょうきあつ: 0.0±3.1 mmHg at 25°C

Enniatin B1 セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:2811

- 危険カテゴリコード: 23/24/25

- セキュリティの説明: 45

-

危険物標識:

- 包装グループ:I

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:6.1(a)

Enniatin B1 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71464-1mg |

Enniatin B1 |

19914-20-6 | 98% | 1mg |

¥1904.00 | 2022-04-26 | |

| TRC | E556000-1mg |

Enniatin B1 |

19914-20-6 | 1mg |

$167.00 | 2023-05-18 | ||

| Apollo Scientific | BIBR1041-5mg |

Enniatin-B1 |

19914-20-6 | 5mg |

£955.00 | 2025-02-19 | ||

| BioAustralis | BIA-E1168-1 mg |

Enniatin B1 |

19914-20-6 | >95%byHPLC | 1mg |

$205.00 | 2023-09-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E91630-5mg |

Enniatin B1 |

19914-20-6 | ,HPLC≥98% | 5mg |

¥5760.0 | 2023-09-07 | |

| LKT Labs | E537335-5 mg |

Enniatin B1 |

19914-20-6 | ≥98% | 5mg |

$1,171.30 | 2023-07-11 | |

| MedChemExpress | HY-N3807-5mg |

Enniatin B1 |

19914-20-6 | ≥97.0% | 5mg |

¥15000 | 2023-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202151-1mg |

Enniatin B1, |

19914-20-6 | ≥95% | 1mg |

¥1053.00 | 2023-09-05 | |

| BioAustralis | BIA-E1168-5mg |

Enniatin B1 |

19914-20-6 | >95% by HPLC | 5mg |

$790.00 | 2024-07-19 | |

| A2B Chem LLC | AB08582-1mg |

Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl] |

19914-20-6 | ≥99% | 1mg |

$150.00 | 2024-04-20 |

Enniatin B1 サプライヤー

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

(CAS:19914-20-6)Enniatin B1

注文番号:TBW01226

在庫ステータス:in Stock

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

清らかである:>98%

最終更新された価格情報:Tuesday, 21 January 2025 18:00

価格 ($):price inquiry

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:19914-20-6)Enniatin B1

注文番号:LE13868

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:09

価格 ($):discuss personally

Enniatin B1 関連文献

-

Abeer H. Elmaidomy,Nourhan Hisham Shady,Khaled Mohamed Abdeljawad,Mohamed Badran Elzamkan,Hussein Hykel Helmy,Emad Ashour Tarshan,Abanoub Nabil Adly,Yasmin Hamdy Hussien,Nesma Gamal Sayed,Ahmed Zayed,Usama Ramadan Abdelmohsen RSC Adv. 2022 12 29078

-

Arwa Mortada Ahmed,Basma Khalaf Mahmoud,Natalie Millán-Agui?aga,Usama Ramadan Abdelmohsen,Mostafa Ahmed Fouad RSC Adv. 2023 13 1339

19914-20-6 (Enniatin B1) 関連製品

- 19893-23-3(Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl])

- 64763-82-2(Bassianolide)

- 11113-62-5(Enniatin complex)

- 917-13-5(Enniatin B)

- 4530-21-6(Enniatin A1)

- 2503-13-1(Enniatin A)

- 2001-95-8(Valinomycin)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

推奨される供給者

PRIBOLAB PTE.LTD

(CAS:19914-20-6)Pribolab®Enniatin B1

清らかである:99%/99%/99%

はかる:10mg/5mg/1mg

価格 ($):問い合わせ/問い合わせ/問い合わせ

Amadis Chemical Company Limited

(CAS:19914-20-6)Enniatin B1

清らかである:99%

はかる:1mg

価格 ($):684.0